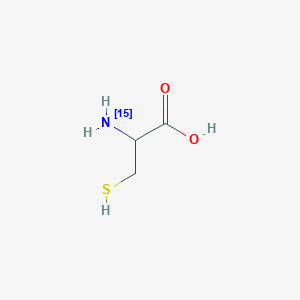

L-Cysteine-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

204523-09-1 |

|---|---|

Molekularformel |

C3H7NO2S |

Molekulargewicht |

122.15 g/mol |

IUPAC-Name |

(2R)-2-(15N)azanyl-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i4+1 |

InChI-Schlüssel |

XUJNEKJLAYXESH-GZPBOPPUSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)[15NH2])S |

Kanonische SMILES |

C(C(C(=O)O)N)S |

Synonyme |

(R)-2-Amino-3-mercaptopropanoic-15N Acid; (R)-Cysteine-15N; 2-Amino-3-mercaptopropionic-15N Acid; Cystein; Cysteine-15N; Half-cystine-15N; L-(+)-Cysteine-15N; 3-Mercapto-L-alanine-15N; L-Cys-15N; Thioserine-15N; β-Mercaptoalanine-15N; H-Cys-OH-15N; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Cysteine-¹⁵N: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and experimental applications of L-Cysteine-¹⁵N. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Properties of L-Cysteine-¹⁵N

L-Cysteine-¹⁵N is a stable isotope-labeled version of the semi-essential amino acid L-cysteine, where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic labeling makes it a valuable tracer in metabolic research and a tool in structural biology, particularly in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

The fundamental physicochemical properties of L-Cysteine-¹⁵N are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value |

| Chemical Formula | C₃H₇¹⁵NO₂S |

| Molecular Weight | 122.15 g/mol |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Appearance | White solid |

| Melting Point | 220 °C (decomposes) |

| Optical Activity | [α]20/D +6.5°, c = 2 in 5 M HCl |

| Storage Temperature | 2-8°C |

| CAS Number | 204523-09-1 |

Structural Information

The chemical structure of L-Cysteine-¹⁵N is identical to that of L-cysteine, with the key difference being the presence of the ¹⁵N isotope in the amine group.

-

SMILES String : [15NH2]--INVALID-LINK--C(O)=O

-

InChI Key : XUJNEKJLAYXESH-GZPBOPPUSA-N

Experimental Protocols

The following sections detail standardized protocols for the synthesis, purification, and analysis of L-Cysteine-¹⁵N. These methodologies are foundational for researchers working with this isotopically labeled amino acid.

Enzymatic Synthesis of L-Cysteine-¹⁵N

This protocol describes the enzymatic synthesis of L-Cysteine-¹⁵N from ¹⁵N-labeled L-serine and a sulfur source, a method known for its stereospecificity and efficiency.

Objective: To synthesize L-Cysteine-¹⁵N using a bacterial cysteine synthase.

Materials:

-

¹⁵N-L-Serine

-

Acetyl-CoA

-

Sodium sulfide (Na₂S·9H₂O)

-

Cysteine synthase (e.g., from Salmonella enterica)

-

Serine acetyltransferase (CysE)

-

Potassium phosphate buffer (pH 7.5)

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

Procedure:

-

Reaction Setup: In a sterile, anaerobic environment, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM ¹⁵N-L-Serine, 15 mM Acetyl-CoA, 20 mM sodium sulfide, 0.1 mM PLP, and 1 mM DTT.

-

Enzyme Addition: Add purified serine acetyltransferase (CysE) and cysteine synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours under gentle agitation.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v).

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Supernatant Collection: Carefully collect the supernatant, which contains the synthesized L-Cysteine-¹⁵N.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of L-Cysteine-¹⁵N from the synthesis reaction mixture using cation-exchange chromatography.

Objective: To purify L-Cysteine-¹⁵N from unreacted substrates and byproducts.

Materials:

-

Dowex 50WX8 cation-exchange resin (H⁺ form)

-

Hydrochloric acid (HCl), 2 M

-

Ammonium hydroxide (NH₄OH), 2 M

-

Deionized water

Procedure:

-

Resin Preparation: Prepare a column with Dowex 50WX8 resin. Wash the resin extensively with deionized water until the eluate is neutral.

-

Sample Loading: Adjust the pH of the supernatant from the synthesis reaction to ~2.0 with 2 M HCl. Load the acidified supernatant onto the prepared column.

-

Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound contaminants.

-

Elution: Elute the bound L-Cysteine-¹⁵N with 2 M ammonium hydroxide. Collect fractions and monitor the presence of cysteine using a suitable method (e.g., ninhydrin test).

-

Pooling and Lyophilization: Pool the fractions containing L-Cysteine-¹⁵N and lyophilize to obtain the purified product as a white powder.

Analysis by ¹H-¹⁵N HSQC NMR Spectroscopy

This protocol provides a general procedure for acquiring a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum of L-Cysteine-¹⁵N to confirm isotopic labeling and assess purity.

Objective: To verify the incorporation of the ¹⁵N isotope and characterize the sample.

Materials:

-

Purified L-Cysteine-¹⁵N

-

D₂O (99.9%)

-

Phosphate buffer (pH 7.0)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve 1-5 mg of purified L-Cysteine-¹⁵N in 500 µL of phosphate buffer (pH 7.0) prepared in 90% H₂O/10% D₂O.

-

NMR Spectrometer Setup:

-

Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

-

Lock the spectrometer on the D₂O signal.

-

Optimize the shim currents for a homogeneous magnetic field.

-

-

Acquisition Parameters (Example for a 600 MHz spectrometer):

-

Pulse program: hsqcetf3gpsi (or equivalent sensitivity-enhanced HSQC with water suppression).

-

Spectral width: ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.

-

Carrier frequencies: Centered on the water resonance for ¹H and ~118 ppm for ¹⁵N.

-

Number of scans: 16-64 per increment, depending on the sample concentration.

-

Number of increments in the indirect dimension (¹⁵N): 128-256.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Quantitative Analysis by LC-MS/MS

This protocol describes a method for the quantification of L-Cysteine-¹⁵N in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of L-Cysteine-¹⁵N in a complex matrix.

Materials:

-

L-Cysteine-¹⁵N standard for calibration curve

-

Internal standard (e.g., ¹³C₃,¹⁵N-L-Cysteine)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate L-cysteine from other components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min).

-

Flow rate: 0.3 mL/min.

-

-

MS/MS Conditions (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Multiple Reaction Monitoring (MRM):

-

L-Cysteine-¹⁵N: Q1 m/z 123.0 -> Q3 m/z 77.0

-

Internal Standard (¹³C₃,¹⁵N-L-Cysteine): Q1 m/z 126.0 -> Q3 m/z 80.0

-

-

-

-

Quantification: Construct a calibration curve using the L-Cysteine-¹⁵N standard. Determine the concentration of L-Cysteine-¹⁵N in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

L-Cysteine-¹⁵N is an invaluable tool for tracing the metabolic fate of cysteine in various biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where L-Cysteine-¹⁵N can be employed.

Glutathione Biosynthesis Pathway

This pathway illustrates the synthesis of the crucial antioxidant glutathione from its constituent amino acids, including cysteine.

Transsulfuration Pathway

The transsulfuration pathway demonstrates the conversion of homocysteine to cysteine, a vital process for maintaining sulfur balance in the body.

Experimental Workflow for Metabolic Tracing

This diagram outlines a typical experimental workflow for using L-Cysteine-¹⁵N as a tracer in metabolic studies.

The Significance of 15N Labeling in L-Cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique that has revolutionized our understanding of biological processes at the molecular level. By replacing an atom with its heavier, stable isotope, researchers can trace the path of molecules through complex metabolic pathways, elucidate protein structure and function, and quantify dynamic changes in cellular systems. Among the stable isotopes used in biomedical research, Nitrogen-15 (¹⁵N) holds a prominent place. This in-depth technical guide focuses on the significance of ¹⁵N labeling in the amino acid L-Cysteine, a molecule of profound importance in protein structure, catalysis, and cellular redox homeostasis.

L-Cysteine's unique thiol group makes it a critical component of many proteins, participating in disulfide bond formation, metal coordination, and a variety of enzymatic reactions. Labeling L-Cysteine with ¹⁵N provides a precise and non-radioactive method to probe its diverse roles. This guide will delve into the core principles of ¹⁵N labeling of L-Cysteine, its applications in proteomics and metabolic analysis, and provide detailed experimental protocols for its use in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Principles of ¹⁵N Labeling

Isotopic labeling with ¹⁵N involves the incorporation of this stable isotope of nitrogen into a molecule of interest, in this case, L-Cysteine. The natural abundance of ¹⁵N is approximately 0.37%, while the lighter isotope, ¹⁴N, constitutes the vast majority. By synthesizing or biologically producing L-Cysteine with a high enrichment of ¹⁵N (typically >98%), researchers can introduce a specific mass change into the molecule. This mass difference serves as a unique identifier that can be detected by analytical instruments like mass spectrometers and NMR spectrometers.

The key advantages of using ¹⁵N as a label include:

-

Stability: As a stable isotope, ¹⁵N does not decay over time, making it safe to handle and suitable for long-term studies without the complications of radioactivity.

-

Minimal Perturbation: The addition of a single neutron in ¹⁵N results in a minimal change to the chemical properties of L-Cysteine, ensuring that its biological activity remains largely unaffected.

-

Analytical Versatility: ¹⁵N-labeled molecules can be readily detected and quantified by mass spectrometry and NMR spectroscopy, two of the most powerful analytical techniques in modern life sciences.

Applications in Research and Drug Development

The use of ¹⁵N-labeled L-Cysteine offers profound insights into various aspects of biology and medicine:

-

Metabolic Flux Analysis (MFA): By introducing ¹⁵N L-Cysteine into a biological system, researchers can trace its metabolic fate. This allows for the quantification of flux through key metabolic pathways, such as the synthesis of glutathione (a major cellular antioxidant) and taurine. Understanding how these pathways are altered in disease states or in response to drug treatment is crucial for developing new therapeutic strategies.

-

Quantitative Proteomics: In a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing ¹⁵N-labeled amino acids. This results in the incorporation of the heavy isotope into all newly synthesized proteins. By comparing the proteomes of cells grown in "heavy" (¹⁵N) and "light" (¹⁴N) media, researchers can accurately quantify changes in protein expression levels between different conditions. When focused on L-Cysteine, this can reveal specific changes in the expression of cysteine-containing proteins, which are often involved in critical cellular functions.

-

Protein Structure and Dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution. The incorporation of ¹⁵N labels, including ¹⁵N L-Cysteine, is often essential for resolving the complex spectra of proteins and assigning signals to specific atoms. This enables the detailed characterization of protein folding, dynamics, and interactions with other molecules, such as drugs.

-

Drug Metabolism and Target Engagement: ¹⁵N-labeled L-Cysteine can be used to study how drugs are metabolized and how they interact with their target proteins. By tracking the labeled cysteine within a drug molecule or a target protein, researchers can gain valuable information about a drug's mechanism of action and its off-target effects.

Data Presentation

Table 1: Illustrative Mass Spectrometry Data for a ¹⁵N-Cysteine Labeled Peptide

This table shows the expected mass shift for a peptide containing a single cysteine residue when labeled with ¹⁵N. The mass-to-charge ratio (m/z) is a key parameter measured in mass spectrometry.

| Peptide Sequence | Isotopic Label | Monoisotopic Mass (Da) | Charge State (z) | Expected m/z |

| ACDEC FGHK | Unlabeled (¹⁴N) | 1055.44 | 2 | 528.72 |

| ACDEC FGHK | Labeled (¹⁵N) | 1056.44 | 2 | 529.22 |

Note: This is a hypothetical example. The actual mass and m/z would depend on the specific peptide sequence.

Table 2: Representative NMR Chemical Shift Data for a ¹⁵N-Labeled Cysteine Residue in a Protein

This table illustrates how the chemical shifts of the backbone amide proton (¹H) and nitrogen (¹⁵N) of a cysteine residue might be presented. These shifts are sensitive to the local chemical environment and can provide structural information.

| Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| Cys-54 (Unlabeled) | 8.25 | 118.3 |

| Cys-54 (¹⁵N-Labeled) | 8.25 | 118.3 |

Note: The chemical shifts themselves do not change significantly upon labeling, but the ability to detect the ¹⁵N signal is the key advantage.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ¹⁵N-labeled L-Cysteine.

Protocol 1: Metabolic Labeling of Mammalian Cells for Quantitative Proteomics (SILAC)

This protocol describes the metabolic labeling of mammalian cells with ¹⁵N L-Cysteine for comparative proteomic analysis using mass spectrometry.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Cysteine-free growth medium

-

Dialyzed fetal bovine serum (dFBS)

-

L-Cysteine (unlabeled)

-

¹⁵N L-Cysteine (>98% isotopic purity)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

C18 solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Adaptation:

-

Gradually adapt the cells to the cysteine-free medium supplemented with dFBS. Start with a 75:25 mixture of complete medium to cysteine-free medium and progressively increase the proportion of cysteine-free medium over several passages to minimize cellular stress.

-

-

Preparation of Labeling Media:

-

"Light" Medium: Supplement the cysteine-free base medium with unlabeled L-Cysteine to the desired final concentration (e.g., 0.2 mM). Add dFBS, L-Glutamine, and antibiotics.

-

"Heavy" Medium: Supplement the cysteine-free base medium with ¹⁵N L-Cysteine to the same final concentration as the light medium. Add dFBS, L-Glutamine, and antibiotics.

-

-

Metabolic Labeling:

-

Grow one population of cells in the "heavy" medium and a parallel control population in the "light" medium for at least 5-6 cell divisions to ensure >95% incorporation of the labeled amino acid.

-

-

Cell Harvest and Lysis:

-

Harvest the "light" and "heavy" cell populations separately.

-

Wash the cell pellets with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

-

Protein Digestion:

-

Reduce disulfide bonds by adding DTT and incubating at 56°C.

-

Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide digest and desalt using C18 SPE cartridges.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the heavy-to-light ratios.

-

Protocol 2: ¹⁵N L-Cysteine Labeling for Protein NMR Spectroscopy

This protocol outlines the expression and purification of a ¹⁵N L-Cysteine labeled protein in E. coli for structural analysis by NMR.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the protein of interest.

-

M9 minimal medium components.

-

¹⁵NH₄Cl as the sole nitrogen source.

-

Glucose as the carbon source.

-

Unlabeled amino acid mixture (lacking cysteine).

-

¹⁵N L-Cysteine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer.

-

Purification resins (e.g., Ni-NTA for His-tagged proteins).

-

NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

Procedure:

-

Starter Culture:

-

Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

-

-

M9 Minimal Medium Culture:

-

Inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Induction and Labeling:

-

Induce protein expression by adding IPTG.

-

Simultaneously, add the unlabeled amino acid mixture (lacking cysteine) and ¹⁵N L-Cysteine to the culture.

-

-

Cell Harvest:

-

Continue to grow the culture for the desired time (e.g., 4-6 hours at 30°C or overnight at 18-20°C).

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Purify the protein using appropriate chromatography techniques.

-

-

Sample Preparation for NMR:

-

Exchange the purified protein into the NMR buffer.

-

Concentrate the protein to a final concentration of 0.1 - 1.0 mM.

-

Add a chemical shift reference standard (e.g., DSS).

-

-

NMR Data Acquisition:

-

Acquire a suite of NMR experiments, such as a 2D ¹H-¹⁵N HSQC spectrum, to check the overall fold and begin the assignment process.

-

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Caption: Simplified metabolic pathways of L-Cysteine biosynthesis and degradation.

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Conclusion

The incorporation of ¹⁵N into L-Cysteine is a cornerstone of modern biomedical research, providing a safe, stable, and versatile tool for investigating the multifaceted roles of this critical amino acid. From tracing metabolic pathways and quantifying proteome-wide changes to elucidating the intricacies of protein structure and drug interactions, ¹⁵N-labeled L-Cysteine empowers researchers to ask and answer fundamental questions in biology and medicine. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of isotopic labeling in their research endeavors. As analytical technologies continue to advance, the significance and applications of ¹⁵N-labeled L-Cysteine are poised to expand even further, promising new discoveries and therapeutic innovations.

A Technical Guide to the Discovery and Synthesis of L-Cysteine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical discovery of L-cysteine and details modern methodologies for the synthesis of its isotopically labeled form, L-cysteine-¹⁵N. The guide is intended to serve as a technical resource, offering detailed experimental protocols, comparative data, and visual representations of key processes. The stable isotope ¹⁵N-labeled L-cysteine is a critical tool in metabolic research, quantitative proteomics, and drug development, enabling precise tracking and quantification in complex biological systems.

Discovery of L-Cysteine: From Cystic Oxide to a Fundamental Amino Acid

The discovery of L-cysteine was a multi-step process that began with the identification of its oxidized dimer, L-cystine.

-

1810 : English chemist and physicist William Hyde Wollaston first isolated a crystalline substance from urinary calculi (kidney stones), which he named "cystic oxide"[1][2].

-

1884 : The German chemist Eugen Baumann discovered that reducing "cystic oxide" (now known as cystine) yielded its monomeric constituent, which he named "cysteine"[2][3]. This established the fundamental relationship between the two molecules.

-

1899 : L-cystine was first isolated from a protein source (horn tissue) by the Swedish chemist Karl A. H. Mörner, confirming it as a building block of proteins[2].

This historical progression laid the groundwork for understanding the structure, function, and chemistry of this vital sulfur-containing amino acid.

Synthesis of L-Cysteine-¹⁵N

The incorporation of the stable isotope Nitrogen-15 into L-cysteine can be achieved through several distinct methodologies, each with specific advantages. The primary strategies are enzymatic synthesis, microbial fermentation, and electrochemical synthesis. These methods leverage biological pathways or novel chemical reactions to incorporate the ¹⁵N atom from a labeled precursor.

The Core Biosynthetic Pathway

In many microorganisms and plants, the synthesis of L-cysteine originates from the amino acid L-serine. This two-step pathway is central to most biotechnological production methods[4].

-

Activation of L-Serine : L-serine is first acetylated by the enzyme serine acetyltransferase (CysE) using acetyl-CoA to form O-acetyl-L-serine (OAS).

-

Sulfur Incorporation : The enzyme O-acetylserine sulfhydrylase (CysK or CysM) then catalyzes the reaction of OAS with a sulfur donor (like sulfide) to produce L-cysteine[4][5].

When a ¹⁵N-labeled L-serine or a general ¹⁵N source for cellular metabolism is used, the resulting L-cysteine becomes labeled.

Experimental Protocols

This section provides detailed methodologies for the synthesis of L-cysteine-¹⁵N.

Protocol 1: Enzymatic Synthesis

This protocol is adapted from a method using cloned cysteine synthases from Salmonella enterica to produce isotopically labeled L-cysteine derivatives[5]. This approach offers high specificity and efficiency.

Objective : To synthesize L-cysteine labeled with ¹⁵N at the amino group using ¹⁵N-labeled L-serine as a precursor.

Key Reagents & Enzymes :

-

¹⁵N-labeled L-serine (99 atom % ¹⁵N)

-

Acetyl-CoA

-

Sodium sulfide (Na₂S)

-

Recombinant CysE (serine acetyltransferase)

-

Recombinant CysK (O-acetylserine sulfhydrylase)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

Methodology :

-

Enzyme Preparation : Express and purify recombinant CysE and CysK enzymes from an appropriate host (e.g., E. coli). Ensure high purity and activity.

-

Reaction Setup : In a reaction vessel, combine the following in Tris-HCl buffer containing DTT:

-

¹⁵N-L-serine

-

Acetyl-CoA

-

Sodium sulfide

-

Purified CysE and CysK enzymes

-

-

Incubation : Incubate the reaction mixture at 37°C. The reaction time will depend on enzyme concentrations and can be monitored using HPLC. The two-enzyme system converts ¹⁵N-L-serine first to ¹⁵N-O-acetylserine (by CysE) and then to ¹⁵N-L-cysteine (by CysK).

-

Reaction Termination : Stop the reaction by adding an acid, such as perchloric acid, to precipitate the enzymes.

-

Purification : Centrifuge the mixture to remove precipitated protein. The supernatant, containing L-cysteine-¹⁵N, can be further purified using ion-exchange chromatography.

-

Verification : Confirm the product identity and isotopic incorporation using LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Protocol 2: Microbial Fermentation

This method utilizes genetically engineered microorganisms, typically E. coli, to produce L-cysteine-¹⁵N from simple labeled precursors in a defined culture medium.

Objective : To produce L-cysteine-¹⁵N by growing an E. coli expression strain in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.

Materials :

-

E. coli strain optimized for L-cysteine production.

-

M9 minimal medium components.

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom %).

-

Glucose (or other carbon source).

-

Trace elements solution.

-

Appropriate antibiotics.

-

Inducing agent (e.g., IPTG, if applicable).

Methodology :

-

Media Preparation : Prepare M9 minimal medium, omitting the standard NH₄Cl. In its place, add ¹⁵NH₄Cl as the sole nitrogen source[6][7]. Supplement with glucose, MgSO₄, CaCl₂, trace elements, and any required vitamins (thiamin, biotin)[7].

-

Inoculation : Grow a pre-culture of the E. coli strain in a small volume of the same ¹⁵N-labeled medium overnight. Use this pre-culture to inoculate the main culture volume.

-

Cultivation : Grow the main culture at the optimal temperature (e.g., 37°C) with vigorous shaking until it reaches a target optical density (OD₆₀₀), typically in the mid-log phase (e.g., OD₆₀₀ ≈ 0.8-1.0)[7].

-

Induction : If using an inducible promoter system for the cysteine biosynthesis genes, add the appropriate inducer (e.g., IPTG) and continue cultivation for several hours to allow for protein expression and L-cysteine accumulation.

-

Harvesting and Extraction : Harvest the cells by centrifugation. The labeled L-cysteine can be extracted from the cells or the culture supernatant, depending on the strain's export capabilities.

-

Purification : Purify the extracted L-cysteine-¹⁵N from other cellular components and amino acids using techniques such as ion-exchange chromatography and crystallization[8].

-

Verification : Confirm purity and isotopic enrichment using LC-MS and NMR.

Protocol 3: Electrochemical Synthesis

A novel and green approach involves the direct electrochemical synthesis of ¹⁵N-amino acids from ¹⁵N-nitrite and corresponding α-ketoacids under ambient conditions[9].

Objective : To synthesize L-cysteine-¹⁵N from its α-ketoacid precursor (3-mercaptopyruvic acid) and ¹⁵N-labeled nitrite.

Key Reagents & Equipment :

-

3-mercaptopyruvic acid

-

¹⁵N-labeled sodium nitrite (Na¹⁵NO₂)

-

Nickel foam (NF) cathode

-

Aqueous electrolyte solution

-

Electrochemical cell (H-type)

-

Potentiostat

Methodology Summary :

-

Cell Setup : Assemble an H-type electrochemical cell with a nickel foam cathode in one chamber and a suitable anode (e.g., platinum) in the other, separated by a membrane.

-

Reaction Mixture : The cathodic chamber is filled with an aqueous solution containing 3-mercaptopyruvic acid and Na¹⁵NO₂[9].

-

Electrolysis : Apply a constant potential to the cathode. The ¹⁵N-nitrite is electrochemically reduced and reacts with the ketoacid to form a ¹⁵N-oxime intermediate, which is further reduced to the final ¹⁵N-amino acid[9].

-

Extraction and Purification : After the reaction, the L-cysteine-¹⁵N is purified from the electrolyte solution, typically using chromatographic methods.

-

Verification : Analyze the final product for yield, purity, and isotopic labeling via HPLC, LC-MS, and NMR. This method has shown high yields (68-95%) for various amino acids[9].

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis method depends on factors such as desired scale, purity, cost, and available equipment.

Table 1: Qualitative Comparison of L-Cysteine-¹⁵N Synthesis Methods

| Feature | Enzymatic Synthesis | Microbial Fermentation | Electrochemical Synthesis |

|---|---|---|---|

| Principle | In vitro enzymatic conversion | In vivo biosynthesis | Electrochemical reduction & amination |

| Isotopic Source | ¹⁵N-L-Serine | ¹⁵NH₄Cl, ¹⁵N-Nitrate | ¹⁵N-Nitrite |

| Specificity | Very High | High (biological pathway) | High (precursor-dependent) |

| Key Advantage | High purity, controlled reaction | Potentially lower cost at scale | Green chemistry, ambient conditions |

| Key Challenge | Enzyme production/cost | Complex purification, metabolic stress | Precursor availability, specialized equipment |

| Typical Scale | Lab (mg to g) | Lab to Industrial (g to kg) | Lab (mg to g) |

Table 2: Quantitative Data for Labeled Cysteine Products

| Parameter | Value | Method/Source | Reference |

|---|---|---|---|

| Isotopic Purity | ≥99 atom % ¹⁵N | Commercial Supply | [10] |

| Isotopic Purity (¹³C₃, ¹⁵N) | ≥99 atom % ¹³C, 98 atom % ¹⁵N | Commercial Supply | |

| Chemical Purity | ≥98% (CP) | Commercial Supply |

| Synthesis Yield | 68%–95% (for various amino acids) | Electrochemical Synthesis |[9] |

References

- 1. eurpepsoc.com [eurpepsoc.com]

- 2. Cystine - Wikipedia [en.wikipedia.org]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 7. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 8. US20080190854A1 - Process For Purifying L-Cysteine - Google Patents [patents.google.com]

- 9. miragenews.com [miragenews.com]

- 10. medchemexpress.com [medchemexpress.com]

L-Cysteine-15N vs. Unlabeled L-Cysteine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications, methodologies, and comparative advantages of utilizing stable isotope-labeled L-Cysteine-15N versus its unlabeled counterpart in scientific research. This document is intended to serve as a core resource for professionals in drug development, proteomics, and metabolic research, offering detailed experimental protocols, data presentation standards, and visual aids to facilitate a deeper understanding of these critical research tools.

Introduction: The Significance of L-Cysteine in Research

L-Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in a myriad of biological processes. Its thiol side chain is highly reactive, participating in the formation of disulfide bonds crucial for protein structure and stability, acting as a nucleophile in enzymatic reactions, and serving as a precursor for the synthesis of vital biomolecules such as glutathione and iron-sulfur clusters[1]. In research, L-Cysteine and its isotopically labeled form, this compound, are invaluable tools for elucidating complex biological systems.

Unlabeled L-Cysteine is fundamental in cell culture media, supporting cell growth and protein synthesis. It is also utilized in studies investigating its therapeutic potential, acting as a precursor to the potent antioxidant glutathione and exhibiting protective effects against oxidative stress[1][2].

This compound, a stable, non-radioactive isotope-labeled amino acid, has become indispensable in quantitative proteomics and nuclear magnetic resonance (NMR) spectroscopy. Its incorporation into proteins allows for the precise tracking and quantification of protein synthesis, degradation, and post-translational modifications, offering a dynamic view of the proteome that is unattainable with traditional methods[3][4].

Core Applications: A Comparative Analysis

The choice between this compound and unlabeled L-Cysteine is dictated by the specific research question. While unlabeled L-Cysteine is essential for maintaining cellular health and is a subject of study in its own right, this compound provides a powerful analytical tool for quantitative and structural biology.

| Application | This compound (Labeled) | Unlabeled L-Cysteine |

| Quantitative Proteomics (e.g., SILAC) | Enables accurate relative and absolute quantification of protein abundance, synthesis, and turnover.[3][5] | Serves as the "light" standard in SILAC experiments and is a fundamental component of the control cell culture medium.[3] |

| Protein Structure and Dynamics (NMR) | Simplifies complex NMR spectra and allows for the detailed study of protein structure, folding, and dynamics. | Used in the expression of proteins for structural studies where isotopic labeling is not required, typically for smaller proteins or in conjunction with other techniques. |

| Metabolic Flux Analysis | Allows for the tracing of the metabolic fate of cysteine and its incorporation into downstream metabolites like glutathione. | Used to study the effects of cysteine supplementation or deprivation on metabolic pathways.[2] |

| Drug Development and Efficacy Studies | Can be used to identify drug targets and quantify their engagement by monitoring changes in protein expression or modification in response to a compound. | Investigated as a therapeutic agent itself or as a supplement to mitigate cellular stress.[1][6] |

| Redox Proteomics | Can be combined with other labeling strategies to quantify changes in the redox state of specific cysteine residues.[7][8] | Used to induce or study the effects of oxidative stress in cellular models.[2] |

Quantitative Data Presentation

The primary advantage of using this compound in quantitative proteomics is the ability to generate precise data on changes in protein abundance. In a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, two cell populations are grown in media containing either "light" (unlabeled) or "heavy" (15N-labeled) L-Cysteine. After experimental treatment, the cell populations are combined, and the proteins are analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" peptides provide a direct measure of the change in protein abundance.

Table 1: Hypothetical Quantitative Proteomics Data Comparing Control vs. Treated Cells using this compound SILAC

| Protein | Peptide Sequence | Light (Unlabeled) Intensity | Heavy (this compound) Intensity | Ratio (Heavy/Light) | Fold Change |

| Glutathione S-transferase P | IGYAWK | 1.2 x 10^6 | 2.4 x 10^6 | 2.0 | 2.0 (Upregulated) |

| Thioredoxin | DAFQEALDAAAGDK | 8.5 x 10^5 | 4.2 x 10^5 | 0.49 | -2.0 (Downregulated) |

| Peroxiredoxin-1 | VCPAGWKPGSGTIK | 9.1 x 10^5 | 9.3 x 10^5 | 1.02 | No significant change |

| Actin, cytoplasmic 1 | SYELPDGQVITIGNER | 2.5 x 10^7 | 2.6 x 10^7 | 1.04 | No significant change |

Detailed Experimental Protocols

Quantitative Proteomics using SILAC with this compound

This protocol outlines the key steps for a SILAC experiment to quantify protein expression changes.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Lysine, L-Arginine, and L-Cysteine

-

Dialyzed fetal bovine serum (dFBS)

-

Unlabeled ("light") L-Lysine, L-Arginine, and L-Cysteine

-

15N-labeled ("heavy") L-Cysteine (this compound)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

-

LC-MS/MS system

Methodology:

-

Cell Culture Adaptation:

-

Culture cells for at least six doublings in the "light" SILAC medium (supplemented with unlabeled amino acids) and "heavy" SILAC medium (supplemented with unlabeled L-Lysine and L-Arginine, and this compound). This ensures complete incorporation of the labeled amino acid.

-

Monitor incorporation efficiency by mass spectrometry of a small protein sample.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition.

-

-

Cell Lysis and Protein Extraction:

-

Harvest and wash the cells with ice-cold PBS.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).

-

Digest the proteins into peptides overnight with trypsin.

-

-

Peptide Desalting and LC-MS/MS Analysis:

-

Desalt the peptide mixture using C18 columns.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Use software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

-

Protein Expression and NMR Sample Preparation with this compound

This protocol describes the expression and purification of a 15N-cysteine labeled protein for NMR analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

M9 minimal medium

-

Unlabeled amino acid mix (excluding L-Cysteine)

-

This compound

-

IPTG for induction

-

Purification resins (e.g., Ni-NTA for His-tagged proteins)

-

NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 10% D2O, pH 6.5)

Methodology:

-

Protein Expression:

-

Transform the expression vector into the E. coli strain.

-

Grow a starter culture in LB medium.

-

Inoculate M9 minimal medium with the starter culture and grow to an OD600 of 0.6-0.8.

-

Pellet the cells and resuspend in M9 medium containing the unlabeled amino acid mix and this compound.

-

Induce protein expression with IPTG and grow for the desired time and temperature.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

-

Purify the protein using appropriate chromatography techniques based on the protein's properties (e.g., affinity, ion exchange, size exclusion).

-

-

NMR Sample Preparation:

-

Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

-

Concentrate the protein to the desired concentration (typically 0.1-1 mM)[9].

-

Add a chemical shift reference standard (e.g., DSS).

-

Transfer the sample to a high-quality NMR tube.

-

Mandatory Visualizations

Signaling Pathways

L-Cysteine is a central molecule in several critical cellular pathways. The following diagrams illustrate its role in glutathione synthesis and iron-sulfur cluster biogenesis.

Caption: Glutathione biosynthesis pathway.

Caption: Iron-sulfur cluster biogenesis pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for quantitative proteomics and redox proteomics.

Caption: SILAC experimental workflow.

Caption: Redox proteomics experimental workflow.

Conclusion and Future Perspectives

The strategic use of this compound and its unlabeled counterpart is fundamental to advancing our understanding of complex biological systems. Isotopic labeling with this compound offers unparalleled precision in the quantitative analysis of the proteome, enabling researchers to dissect protein dynamics, structure, and function with high resolution. Conversely, unlabeled L-Cysteine remains a cornerstone of cell biology research and holds promise as a therapeutic agent.

The continued development of mass spectrometry and NMR technologies, coupled with innovative isotopic labeling strategies, will undoubtedly expand the applications of this compound. Future research will likely focus on more sophisticated multiplexing techniques to analyze multiple experimental conditions simultaneously and on the development of methods to probe the in vivo dynamics of cysteine metabolism and redox signaling with even greater detail. The integration of data from labeled and unlabeled L-Cysteine studies will provide a more holistic view of cellular processes, from fundamental metabolism to the complex interplay of signaling networks in health and disease. This integrated approach will be crucial for the development of novel diagnostics and therapeutics.

References

- 1. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical development plan: N-Acetyl-l-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A deep redox proteome profiling workflow and its application to skeletal muscle of a Duchenne Muscular Dystrophy model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nmr-bio.com [nmr-bio.com]

Navigating the Nitrogen Isotope Landscape: An In-depth Technical Guide to the Natural Abundance of ¹⁵N in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the stable isotope nitrogen-15 (¹⁵N) in amino acids. Understanding the variations in ¹⁵N abundance at the molecular level offers a powerful tool for tracing nitrogen flow through metabolic pathways, authenticating dietary sources, and assessing physiological status. This document details the analytical methodologies for measuring ¹⁵N in amino acids, explores the biochemical underpinnings of isotopic fractionation, and presents a compilation of reported ¹⁵N natural abundance values.

Quantitative Data on the Natural Abundance of ¹⁵N in Amino Acids

The natural abundance of ¹⁵N is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the international standard, atmospheric air (AIR).

δ¹⁵N (‰) = [ (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard - 1 ] * 1000

Metabolic processes lead to isotopic fractionation, causing variations in the δ¹⁵N values among different amino acids. These are broadly categorized into 'trophic' and 'source' amino acids. Trophic amino acids, such as glutamic acid, are significantly enriched in ¹⁵N with each trophic level increase due to their involvement in numerous transamination reactions.[1] In contrast, source amino acids, like phenylalanine, show little change in their δ¹⁵N values as they are not heavily involved in nitrogen transfer reactions.[1]

Below are summary tables of representative δ¹⁵N values for amino acids from various sources. It is important to note that these values can vary depending on diet, environment, and physiological state.

Table 1: Approximate δ¹⁵N Values (‰) of Amino Acids in Human Plasma

| Amino Acid | δ¹⁵N (‰) Range | Metabolic Role |

| Alanine | +10 to +15 | Trophic |

| Leucine | +10 to +15 | Trophic |

| Proline | +10 to +15 | Trophic |

| Ornithine | +10 to +15 | Trophic |

| Lysine | +1 to +4 | Source |

| Phenylalanine | ~ -12 | Source |

| Threonine | ~ -5 | Source |

| Tyrosine | Varies (derived from Phe) | Trophic |

Data compiled from a study on healthy American and German subjects.[2]

Table 2: Approximate δ¹⁵N Values (‰) of Amino Acids in Plant and Animal Tissues

| Amino Acid | Plant Protein (Lolium perenne) | Cattle Dentine Collagen | Classification |

| Alanine (Ala) | 5.6 ± 1.5 | 9.0 ± 0.4 | Trophic |

| Aspartic Acid (Asx) | 7.7 ± 1.5 | 10.7 ± 0.3 | Trophic |

| Glutamic Acid (Glx) | 6.9 ± 1.6 | 12.3 ± 0.4 | Trophic |

| Glycine (Gly) | -3.1 ± 1.7 | 6.2 ± 0.5 | Source |

| Isoleucine (Ile) | 5.3 ± 2.2 | 8.8 ± 0.5 | Trophic |

| Leucine (Leu) | 3.0 ± 1.7 | 14.5 ± 0.5 | Trophic |

| Lysine (Lys) | 1.3 ± 1.3 | 1.5 ± 0.3 | Source |

| Phenylalanine (Phe) | 13.8 ± 1.6 | 15.2 ± 0.5 | Source |

| Proline (Pro) | 6.0 ± 1.4 | 10.9 ± 0.4 | Trophic |

| Serine (Ser) | 1.1 ± 1.8 | 6.9 ± 0.5 | Source |

| Threonine (Thr) | 2.1 ± 1.7 | -4.8 ± 1.1 | Source |

| Valine (Val) | 6.7 ± 1.4 | 10.1 ± 0.4 | Trophic |

Values are presented as mean ± standard deviation. Data extracted from a controlled feeding study.[3]

Experimental Protocols for ¹⁵N Analysis in Amino Acids

The primary technique for high-precision measurement of the natural abundance of ¹⁵N in individual amino acids is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This method requires the hydrolysis of proteins, purification of the resulting amino acids, and their derivatization to make them volatile for GC analysis.

Protein Hydrolysis

Objective: To break down proteins into their constituent free amino acids.

Materials:

-

6 M Hydrochloric acid (HCl)

-

Hydrolysis tubes (e.g., borosilicate vials with PTFE-lined caps)

-

Heating block or oven

-

Nitrogen gas source

-

Heptane:Chloroform mixture (6:5, v/v) for lipid removal (optional)

Protocol:

-

Place the dried and homogenized sample material into a hydrolysis tube.

-

Add 6 M HCl to the tube (e.g., 0.5 mL for animal tissues, 2 mL for plant tissues).[4]

-

Flush the vial with nitrogen gas to create an inert atmosphere and prevent oxidation of certain amino acids.[4]

-

Seal the vial tightly and place it in an oven or heating block at 110-150°C for 70 minutes to 24 hours. The exact time and temperature may need optimization depending on the sample matrix.[4]

-

After cooling, for samples with high lipid content, add a heptane:chloroform mixture, vortex, and discard the organic layer to remove lipids.[4]

-

Dry the acid hydrolysate under a gentle stream of nitrogen gas at approximately 60°C.[4]

Amino Acid Purification

Objective: To isolate amino acids from other components in the hydrolysate that may interfere with derivatization or GC analysis.

Materials:

-

Cation-exchange resin (e.g., Dowex 50WX8)

-

Chromatography column

-

Deionized water

-

2 M Ammonium hydroxide (NH₄OH)

Protocol:

-

Prepare a column with the cation-exchange resin.

-

Dissolve the dried hydrolysate in deionized water and load it onto the column.

-

Wash the column with deionized water to remove neutral and acidic compounds.

-

Elute the amino acids from the resin using 2 M NH₄OH.

-

Collect the eluate containing the amino acids.

-

Dry the eluate under a stream of nitrogen or using a vacuum centrifuge to remove the ammonia.

Amino Acid Derivatization (N-acetyl-i-propyl esters)

Objective: To convert the non-volatile amino acids into volatile derivatives suitable for GC analysis.

Materials:

-

Acidified isopropanol (prepared by adding acetyl chloride to isopropanol)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Triethylamine

-

Acetone

-

Ethyl acetate

-

Saturated NaCl solution

Protocol:

-

To the dried amino acid sample, add acidified isopropanol and heat at 100°C for 1 hour to esterify the carboxyl groups.

-

Evaporate the excess reagent under a stream of nitrogen.

-

Add DCM and evaporate to remove any remaining water and reagents.

-

For acetylation of the amino groups, add a mixture of acetic anhydride, triethylamine, and acetone (e.g., 1:2:5, v/v/v) and heat at 60°C for 10 minutes.[4]

-

Evaporate the reagents under nitrogen at room temperature.[4]

-

Perform a liquid-liquid extraction by adding ethyl acetate and a saturated NaCl solution. Vortex and allow the phases to separate.[4]

-

Transfer the upper ethyl acetate layer containing the derivatized amino acids to a new vial for GC-C-IRMS analysis.[4]

Signaling Pathways and Metabolic Relationships

The differential ¹⁵N abundance in amino acids is a direct consequence of the kinetic isotope effects associated with enzymatic reactions in their metabolic pathways. The two key processes governing nitrogen flow and isotopic fractionation are transamination and deamination.

Central Role of Glutamate in Nitrogen Metabolism

Glutamate and its corresponding α-keto acid, α-ketoglutarate, are central to the transfer of amino groups between amino acids.[5][6] Transaminase enzymes catalyze the reversible transfer of an amino group from an amino acid to α-ketoglutarate, forming glutamate and a new α-keto acid.[7] This constant cycling of nitrogen through the glutamate pool leads to the enrichment of ¹⁵N in glutamate and other amino acids that are actively transaminated (trophic amino acids).

Figure 1. Central role of glutamate in nitrogen metabolism.

Experimental Workflow for ¹⁵N Amino Acid Analysis

The following diagram outlines the major steps involved in the analysis of the natural abundance of ¹⁵N in amino acids from a proteinaceous sample.

Figure 2. Workflow for ¹⁵N analysis in amino acids.

Conclusion

The analysis of the natural abundance of ¹⁵N in amino acids provides a nuanced view of nitrogen metabolism that is not attainable through bulk tissue isotope analysis. For researchers in the life sciences and drug development, this technique offers a sophisticated method to trace metabolic pathways, understand nutrient utilization, and potentially identify biomarkers for various physiological and pathological states. The methodologies outlined in this guide provide a foundation for the successful implementation of compound-specific nitrogen isotope analysis in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of 15N/14N isotopic composition in individual plasma free amino acids of human adults at natural abundance by gas chromatography-combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Natural 15N abundance in specific amino acids indicates associations between transamination rates and residual feed intake in beef cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural 15N abundance in specific amino acids indicates associations between transamination rates and residual feed intake in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Isotopic Labeling of Proteins with L-Cysteine-15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of isotopic labeling of proteins with L-Cysteine-¹⁵N. This powerful technique is instrumental in modern biomedical research, particularly in the fields of structural biology, quantitative proteomics, and drug development. By incorporating the stable isotope ¹⁵N into cysteine residues, researchers can unlock detailed insights into protein structure, function, and dynamics.

Introduction to Isotopic Labeling with L-Cysteine-¹⁵N

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In protein science, stable isotopes such as ¹⁵N, ¹³C, and ²H are commonly used. L-Cysteine, with its unique thiol group, plays a critical role in protein structure and function, often participating in disulfide bond formation, metal coordination, and enzymatic catalysis. The selective incorporation of ¹⁵N-labeled L-Cysteine provides a powerful probe to study these phenomena.

The primary applications of L-Cysteine-¹⁵N labeling include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study protein structure, dynamics, and interactions. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. By labeling specific cysteine residues, complex spectra can be simplified, and specific structural features, such as disulfide bridges, can be elucidated.[1]

-

Mass Spectrometry (MS)-based Quantitative Proteomics: To accurately quantify proteins and their modifications. The mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative or absolute quantification of proteins from different samples.[2][3] This is particularly valuable in drug discovery for target identification and biomarker discovery.

-

Drug Development: To study drug-target interactions, especially for covalent inhibitors that target cysteine residues.[4][5] Understanding the local environment of a target cysteine can aid in the design of more potent and selective therapeutics.

Data Presentation: Quantitative Aspects of L-Cysteine-¹⁵N Labeling

The efficiency of isotopic labeling and its impact on protein expression are critical parameters for experimental success. The following tables summarize key quantitative data related to L-Cysteine-¹⁵N labeling.

| Parameter | Organism/System | ¹⁵N Source | Typical Incorporation Efficiency (%) | Reference |

| Overall ¹⁵N Labeling | E. coli | ¹⁵NH₄Cl | >95% | [6][7][8] |

| Selective ¹⁵N-Amino Acid Labeling | HEK293 Cells | ¹⁵N-Cysteine | High, but can be affected by metabolic scrambling | [9][10] |

| ¹⁵N-Amino Acid Labeling | Pancreatic Cancer Cells | ¹⁵N Amino Acid Mixture (33-50%) | 44-76% (Fractional Synthesis Rate) | [6] |

Table 2: Impact of Isotopic Labeling on Recombinant Protein Yield

| Labeling Strategy | Expression System | Protein | Yield (per liter of culture) | Reference |

| ¹⁵N Labeling in M9 Minimal Medium | E. coli | DsbA C33S | ~100 mg | [6][8] |

| ¹⁵N-Methionine Dual Labeling | E. coli | Not specified | 6.4-fold increase over M9 media | |

| Selective ¹⁵N-Amino Acid Labeling | HEK293 Cells | Not specified | Generally lower than in rich media | [9] |

Experimental Protocols

This section provides detailed methodologies for the isotopic labeling of proteins with L-Cysteine-¹⁵N in both prokaryotic and eukaryotic expression systems.

Metabolic Labeling in E. coli with ¹⁵N

This protocol is adapted for uniform ¹⁵N labeling, which will inherently label all nitrogen-containing amino acids, including cysteine.

Materials:

-

M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

-

¹⁵NH₄Cl (as the sole nitrogen source)

-

20% (w/v) glucose solution (or other carbon source)

-

1 M MgSO₄

-

1 M CaCl₂

-

Trace elements solution (100x)

-

Vitamins solution (e.g., thiamin, biotin)

-

Appropriate antibiotics

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

-

Prepare M9 Minimal Medium:

-

For 1 liter of 1x M9 medium, mix:

-

800 ml sterile water

-

100 ml of 10x M9 salts (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter)

-

1 g ¹⁵NH₄Cl

-

-

Autoclave the mixture.

-

Aseptically add the following sterile solutions:

-

20 ml of 20% glucose

-

2 ml of 1 M MgSO₄

-

100 µl of 1 M CaCl₂

-

1 ml of 100x trace elements solution

-

1 ml of vitamin solution

-

Appropriate antibiotic.

-

-

-

Pre-culture Preparation:

-

Inoculate a single colony of the transformed E. coli into 5 ml of LB medium with the appropriate antibiotic.

-

Grow overnight at 37°C with shaking.

-

-

Adaptation Culture:

-

Inoculate 50 ml of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight LB pre-culture.

-

Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.

-

-

Main Culture and Labeling:

-

Inoculate 1 liter of ¹⁵N- M9 minimal medium with the adaptation culture to a starting OD₆₀₀ of ~0.05.

-

Grow the culture at the optimal temperature for your protein expression (e.g., 37°C for rapid growth, or 18-25°C for slower growth and potentially better protein folding) with vigorous shaking.

-

-

Induction and Harvest:

-

Monitor the OD₆₀₀ of the culture. When it reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to incubate the culture for the desired expression time (typically 3-16 hours), depending on the protein and temperature.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

The cell pellet can be stored at -80°C or used immediately for protein purification.

-

Selective Labeling with L-Cysteine-¹⁵N in HEK293 Cells

Selective labeling in mammalian cells is more complex due to their intricate metabolism and the potential for amino acid conversion (metabolic scrambling). This protocol aims to maximize the incorporation of exogenous L-Cysteine-¹⁵N while minimizing its conversion to other amino acids.

Materials:

-

HEK293 suspension cells (e.g., HEK293F, Expi293F)

-

Custom amino acid-free DMEM or Freestyle medium

-

L-Cysteine-¹⁵N

-

Complete set of 19 unlabeled amino acids

-

L-Glutamine

-

Glucose

-

Fetal Bovine Serum (FBS), dialyzed

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Expression plasmid DNA

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Prepare Custom Labeling Medium:

-

Start with a commercially available amino acid-free DMEM or a custom formulation.

-

Supplement the medium with all 19 unlabeled amino acids to their standard concentrations (or a minimum of 100 mg/L each).[9]

-

Add L-Cysteine-¹⁵N to a final concentration of 100 mg/L.[9]

-

Add L-Glutamine to a final concentration of 1 g/L.[9]

-

Add glucose to a final concentration of 3 g/L.[9]

-

Supplement with 10% dialyzed FBS. Dialysis is crucial to remove unlabeled amino acids present in the serum.

-

Sterile filter the complete medium through a 0.22 µm filter.

-

-

Cell Culture and Transfection:

-

Culture HEK293 cells in their standard growth medium to the desired density for transfection.

-

On the day of transfection, pellet the cells by centrifugation (e.g., 100 x g for 5 minutes) and gently resuspend them in the pre-warmed custom labeling medium.

-

Transfect the cells with the expression plasmid using your preferred method.

-

-

Protein Expression and Harvest:

-

Incubate the transfected cells in a shaker incubator at 37°C with 8% CO₂.

-

Monitor cell viability and protein expression over time (typically 48-72 hours post-transfection).

-

Harvest the cells or the conditioned medium (for secreted proteins) by centrifugation.

-

-

Protein Purification:

-

Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Mandatory Visualizations

Logical Workflow for Quantitative Proteomics using L-Cysteine-¹⁵N Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment utilizing L-Cysteine-¹⁵N labeling in combination with a cysteine-reactive tag.

Caption: A generalized workflow for quantitative proteomics using ¹⁵N-Cysteine metabolic labeling and affinity tagging.

Signaling Pathway: EGFR Inhibition by a Cysteine-Targeted Irreversible Inhibitor

This diagram depicts the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the mechanism of action of a third-generation irreversible inhibitor, such as osimertinib, which covalently binds to a cysteine residue in the ATP-binding pocket of mutant EGFR.

Caption: EGFR signaling pathway and the inhibitory action of a cysteine-targeting drug like osimertinib.

Conclusion

Isotopic labeling of proteins with L-Cysteine-¹⁵N is a versatile and powerful technique for researchers in academia and the pharmaceutical industry. It provides a means to gain high-resolution insights into protein structure and function, and to accurately quantify changes in protein expression and modification. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this technique in a variety of research contexts, from fundamental studies of protein biology to the development of novel therapeutics. As mass spectrometry and NMR technologies continue to advance, the applications of L-Cysteine-¹⁵N labeling are expected to expand, further solidifying its role as an indispensable tool in protein science.

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. bioengineer.org [bioengineer.org]

- 3. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukisotope.com [ukisotope.com]

- 6. web.mit.edu [web.mit.edu]

- 7. Application Note 15 â Top Ten Tips for Producing 13C/15N Protein in Abundance [isotope.com]

- 8. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Applications of L-Cysteine-¹⁵N in Early-Stage Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-stage drug discovery, a profound understanding of a drug candidate's mechanism of action, target engagement, and its metabolic fate is paramount. Stable isotope labeling, particularly with heavy-atom-labeled amino acids, has emerged as a powerful tool in quantitative proteomics and metabolic studies. Among these, L-Cysteine-¹⁵N, a non-radioactive, stable isotope-labeled version of the amino acid cysteine, offers unique advantages for researchers. Its incorporation into proteins allows for precise and robust quantification of protein expression, turnover, and post-translational modifications, providing critical insights into drug efficacy and safety.

This technical guide delves into the core applications of L-Cysteine-¹⁵N in the early phases of drug development. We will explore its utility in quantitative proteomics for target identification and validation, its role in measuring protein dynamics and turnover to understand a drug's impact on cellular homeostasis, and its application as a tracer in pharmacokinetic studies. This document provides detailed experimental protocols, presents quantitative data in structured formats, and visualizes complex biological pathways and workflows to equip researchers with the knowledge to effectively leverage L-Cysteine-¹⁵N in their drug discovery endeavors.

Quantitative Proteomics for Target Identification and Validation

One of the primary applications of L-Cysteine-¹⁵N is in quantitative proteomics, enabling the precise measurement of changes in protein abundance in response to a drug candidate. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy where cells are cultured in media containing either the "light" (unlabeled) or "heavy" (¹⁵N-labeled) form of an essential amino acid. Since cysteine is a conditionally essential amino acid, specialized media and protocols are required for efficient labeling.

By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins that are upregulated or downregulated, providing clues to the drug's mechanism of action and potential off-target effects. The unique mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative quantification of peptides from the two cell populations in a single mass spectrometry (MS) analysis.

Experimental Workflow: SILAC using L-Cysteine-¹⁵N

The following diagram illustrates a typical SILAC workflow adapted for L-Cysteine-¹⁵N labeling.

An In-depth Technical Guide to L-Cysteine-¹⁵N as a Tracer in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and the maintenance of intracellular redox balance. It serves as a crucial precursor for the synthesis of vital biomolecules such as glutathione (GSH), taurine, and hydrogen sulfide (H₂S). Given its central role in metabolism, the ability to trace the metabolic fate of L-cysteine is of paramount importance in understanding cellular physiology and pathology, particularly in the context of drug development and disease research.

Stable isotope labeling with L-Cysteine-¹⁵N offers a powerful and non-radioactive method to quantitatively trace the metabolic flux of cysteine through its various biochemical pathways. By introducing a "heavy" nitrogen isotope into the cysteine molecule, researchers can track its incorporation into downstream metabolites using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the application of L-Cysteine-¹⁵N in metabolic studies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows.

Core Metabolic Pathways of L-Cysteine

The metabolic fate of L-cysteine is primarily governed by two major pathways: the transsulfuration pathway for its synthesis and the glutathione synthesis pathway for its utilization in maintaining redox homeostasis.

The Transsulfuration Pathway

In mammals, L-cysteine is synthesized from the essential amino acid methionine via the transsulfuration pathway. This pathway is crucial for maintaining cysteine homeostasis, especially when dietary intake is limited. The key steps involve the conversion of methionine to homocysteine, which is then condensed with serine to form cystathionine. Finally, cystathionine is cleaved to produce L-cysteine.[1] The two key enzymes regulating this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).[2][3]

Glutathione (GSH) Synthesis Pathway

One of the primary metabolic fates of L-cysteine is its incorporation into the tripeptide antioxidant, glutathione (γ-L-glutamyl-L-cysteinylglycine).[4] GSH plays a critical role in protecting cells from oxidative damage. The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[5][6][7] The availability of cysteine is often the rate-limiting factor in GSH synthesis.

Experimental Design and Protocols

General Experimental Workflow

The use of L-Cysteine-¹⁵N as a metabolic tracer typically follows a standardized workflow, from cell culture and labeling to sample analysis and data interpretation.

Detailed Experimental Protocols

-

Cell Culture: Plate adherent cells (e.g., HEK293T, HeLa) in complete Dulbecco's Modified Eagle Medium (DMEM) and grow to 70-80% confluency.

-

Media Preparation: Prepare DMEM deficient in L-cysteine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize unlabeled cysteine. Add L-Cysteine-¹⁵N to the desired final concentration (e.g., 200 µM).

-

Labeling: Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared ¹⁵N-Cysteine labeling medium.

-

Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of ¹⁵N incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.

-

Store the dried metabolite extract at -80°C until analysis.[8]

-

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile in water.

-

Centrifugation: Centrifuge the reconstituted samples at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble debris.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Protein Precipitation: After cell lysis, precipitate the protein by adding a cold solvent like acetone or methanol.

-

Acid Hydrolysis: Hydrolyze the protein pellet with 6 M HCl at 110°C for 24 hours.

-

Purification: Purify the resulting amino acids using cation-exchange chromatography.

-

Derivatization (for GC-MS): Derivatize the purified amino acids to increase their volatility for GC-MS analysis. Common derivatization methods include silylation or esterification followed by acylation.[9]

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data obtained from an L-Cysteine-¹⁵N tracing experiment in a cancer cell line.

Table 1: ¹⁵N-Enrichment in Cysteine and Downstream Metabolites Over Time

| Time (hours) | ¹⁵N-Cysteine (%) | ¹⁵N-Glutathione (%) | ¹⁵N-Taurine (%) |

| 0 | 0 | 0 | 0 |

| 1 | 45.2 ± 3.1 | 10.5 ± 1.2 | 2.1 ± 0.3 |

| 4 | 85.7 ± 5.6 | 35.8 ± 2.9 | 8.9 ± 0.9 |

| 8 | 92.1 ± 4.8 | 60.2 ± 4.5 | 15.4 ± 1.7 |

| 24 | 95.3 ± 3.9 | 88.6 ± 6.2 | 30.1 ± 2.5 |

Table 2: Relative Abundance of ¹⁵N-Labeled Isotopologues in Glutathione at 24 hours

| Isotopologue | Relative Abundance (%) |

| M+0 (Unlabeled) | 11.4 ± 1.8 |

| M+1 (¹⁵N₁) | 88.6 ± 6.2 |

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common technique for analyzing ¹⁵N-labeled metabolites due to its high sensitivity and specificity.

Table 3: Representative LC-MS/MS Parameters for Cysteine Metabolite Analysis

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) or a HILIC column for polar metabolites |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A linear gradient from 2% to 98% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |

| Precursor > Product Ions | Cysteine: m/z 122.0 > 76.0; ¹⁵N-Cysteine: m/z 123.0 > 77.0; Glutathione: m/z 308.1 > 179.1; ¹⁵N-Glutathione: m/z 309.1 > 180.1 |

Applications in Research and Drug Development

The use of L-Cysteine-¹⁵N as a tracer has broad applications in various research areas:

-

Cancer Metabolism: Cancer cells often exhibit altered cysteine metabolism to support rapid proliferation and combat oxidative stress.[10] Tracing ¹⁵N-cysteine can elucidate these metabolic adaptations and identify potential therapeutic targets.

-

Neurodegenerative Diseases: Cysteine metabolism is implicated in neurological function, and its dysregulation is linked to neurodegenerative disorders. ¹⁵N-tracing can help understand these pathological mechanisms.

-

Drug Metabolism and Toxicology: This technique can be used to investigate how drugs perturb cysteine-dependent pathways, providing insights into their mechanisms of action and potential toxicities.

-

Redox Biology: By tracing the incorporation of ¹⁵N-cysteine into glutathione, researchers can directly measure the rate of glutathione synthesis under various physiological and pathological conditions.[11]

Conclusion

L-Cysteine-¹⁵N is a versatile and powerful tool for dissecting the complexities of cellular metabolism. Its application in metabolic tracing studies provides invaluable quantitative data on the flux through key biochemical pathways. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute their own L-Cysteine-¹⁵N tracing experiments, ultimately leading to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]